7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with triazine precursors in the presence of catalysts and solvents. For example, pyrrole can be reacted with chloramine and formamidine acetate to yield the desired triazine compound .
Industrial Production Methods
Industrial production of this compound often involves scalable methodologies that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: This compound is investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as a kinase inhibitor, affecting signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives such as:
- 7-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
- 7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
- Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Uniqueness
7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other derivatives.
Properties
Molecular Formula |
C7H7N3O2 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
7-methyl-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione |
InChI |
InChI=1S/C7H7N3O2/c1-4-2-3-5-6(11)8-7(12)9-10(4)5/h2-3H,1H3,(H2,8,9,11,12) |
InChI Key |
IUDZVMAVOPKMLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2N1NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.